molecular formula C10H17F3N2O2 B11822325 tert-butyl (3S,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate

tert-butyl (3S,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B11822325
M. Wt: 254.25 g/mol
InChI Key: ZNVBVBJFGYWTQJ-NKWVEPMBSA-N
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Description

tert-Butyl (3S,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, an amino group, and a trifluoromethyl group attached to a pyrrolidine ring. The unique structural features of this compound make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.

    tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate or a similar reagent to protect the carboxylate group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl (3S,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate
  • tert-Butyl (3S,4S)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

tert-Butyl (3S,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H17F3N2O2

Molecular Weight

254.25 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-4-6(7(14)5-15)10(11,12)13/h6-7H,4-5,14H2,1-3H3/t6-,7+/m0/s1

InChI Key

ZNVBVBJFGYWTQJ-NKWVEPMBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)N)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)(F)F

Origin of Product

United States

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